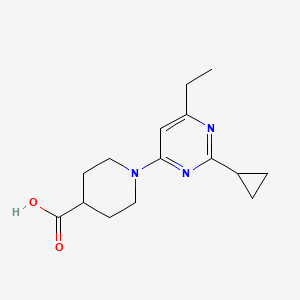
5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that features a triazole ring substituted with a methoxyphenyl group and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The methoxyphenyl group can be introduced through the use of a methoxy-substituted phenyl azide, while the carbonitrile group can be introduced through the use of an alkyne with a nitrile substituent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors to increase the reaction rate and the use of purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under certain conditions to form different oxidation states.
Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Amino-triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity to its targets, while the carbonitrile group can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-2H-1,2,3-triazole-4-carbonitrile: Lacks the methoxy group, which may affect its reactivity and binding properties.
5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile: Similar structure but with the methoxy group in a different position, which can influence its chemical behavior.
5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carboxamide: Contains a carboxamide group instead of a carbonitrile group, leading to different chemical properties.
Uniqueness
5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile is unique due to the specific positioning of the methoxy and carbonitrile groups, which can influence its chemical reactivity and biological activity. This compound’s unique structure makes it a valuable target for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H8N4O |
|---|---|
Poids moléculaire |
200.20 g/mol |
Nom IUPAC |
5-(3-methoxyphenyl)-2H-triazole-4-carbonitrile |
InChI |
InChI=1S/C10H8N4O/c1-15-8-4-2-3-7(5-8)10-9(6-11)12-14-13-10/h2-5H,1H3,(H,12,13,14) |
Clé InChI |
PLOOXLZIGFQICI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=NNN=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)pyrrolidin-3-amine](/img/structure/B11780308.png)
![5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11780309.png)

![6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11780320.png)
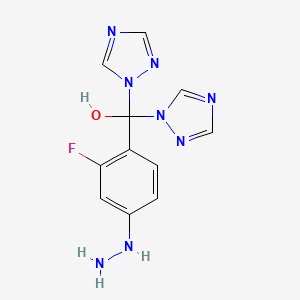
![4-(tert-Butoxy)-3-((7-(ethoxycarbonyl)-9-azabicyclo[3.3.1]nonan-3-yl)amino)-2-methyl-4-oxobutan-2-yl tert-butyl oxalate](/img/structure/B11780335.png)
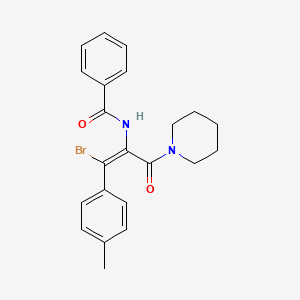
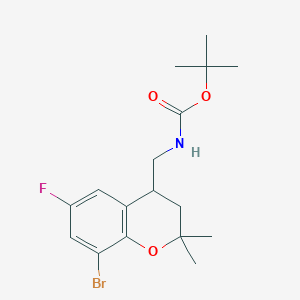
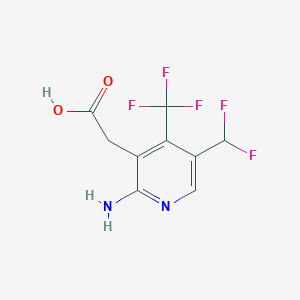
![N-(3,4-Dimethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11780347.png)



